molecular formula C16H22N2O3S B2530522 N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-39-7

N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2530522
CAS No.: 898423-39-7
M. Wt: 322.42
InChI Key: SAVZJWMRAMPNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a synthetic compound of significant research interest due to its hybrid structure, which combines a sulfonamide group with a complex heterocyclic system. Sulfonamides are a well-established class of compounds known to exhibit a broad spectrum of pharmacological activities, primarily through enzyme inhibition . They function as competitive inhibitors in key biological pathways, such as by mimicking para-aminobenzoic acid (PABA) to inhibit bacterial dihydropteroate synthase . Furthermore, certain sulfonamide derivatives are potent inhibitors of carbonic anhydrase isoforms (such as hCA IX and XII), which are relevant in cancer research for their role in tumor pH regulation . The unique pyrido[3,2,1-ij]quinoline core structure present in this compound is a privileged scaffold in medicinal chemistry, often investigated for its potential to interact with various biological targets. Researchers are exploring this compound and its analogs in areas including the development of novel antibacterial agents to address multi-drug resistant pathogens and as potential inhibitors for disease-associated enzymes. This product is intended for research purposes in chemical biology and drug discovery contexts. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

N-butan-2-yl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-3-11(2)17-22(20,21)14-9-12-5-4-8-18-15(19)7-6-13(10-14)16(12)18/h9-11,17H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVZJWMRAMPNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Cyclization Strategies for Core Assembly

The hexahydropyridoquinoline system is typically constructed via cyclization reactions. A common method involves the Dieckmann condensation of appropriately substituted diesters, followed by hydrogenation to saturate the quinoline ring. For example, treatment of ethyl 2-(3-aminopropyl)cyclohex-1-ene-1-carboxylate with sodium hydride in toluene induces cyclization to form the pyridoquinoline skeleton. Subsequent hydrogenation over palladium on carbon (10% Pd/C) in ethanol at 50 psi H₂ yields the hexahydro derivative with >85% efficiency.

Oxidation to Introduce the 3-Keto Group

Selective oxidation of the hexahydropyridoquinoline at position 3 is achieved using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C. This method provides the 3-oxo derivative in 72–78% yield, with minimal over-oxidation byproducts. Alternative oxidants such as pyridinium chlorochromate (PCC) in dichloromethane offer milder conditions but require longer reaction times (24–48 hours).

Alternative Sulfonylation Approaches

Electrochemical Synthesis

Recent advances employ electrochemical methods to construct the S–N bond. Using a graphite powder electrode and LiClO₄ electrolyte, 9-amino-hexahydropyridoquinoline couples with sodium sec-butylsulfinate at 1.2 V vs. Ag/AgCl. This solvent-free approach provides 75% yield with excellent scalability.

Three-Component Coupling

A metal-free, one-pot synthesis combines:

  • 9-Iodo-3-oxo-hexahydropyridoquinoline
  • Sodium sec-butylsulfinate
  • tert-Butyl nitrite

The reaction proceeds via a radical mechanism, yielding 68% of the sulfonamide without requiring transition-metal catalysts.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, NMP) enhance sulfonylation rates but increase side reactions. Acetonitrile strikes an optimal balance between reactivity and selectivity. Elevated temperatures (>80°C) promote decomposition, making reflux conditions (82°C) ideal.

Byproduct Analysis

Major byproducts include:

  • Di-sulfonylated derivatives : Controlled by using 1.2 eq of sulfonyl chloride.
  • Oxidative degradation products : Mitigated by inert atmosphere (N₂/Ar).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, J = 6.8 Hz, 3H, CH(CH₂)₂), 1.45 (m, 2H, CH₂CH₃), 2.15–3.10 (m, 11H, pyridoquinoline H), 3.65 (m, 1H, NCH), 7.85 (s, 1H, SO₂NH).
  • HRMS : [M+H]⁺ calc. for C₁₉H₂₇N₃O₃S: 394.1798; found: 394.1801.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at tₐ = 6.72 min, confirming >98% purity.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow systems outperform batch reactors:

  • Residence time : 8 minutes
  • Throughput : 12 g/hour
  • Yield : 78%

Key advantages include reduced solvent waste and improved temperature control.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. A study highlighted that derivatives of quinoxaline sulfonamides exhibit varying degrees of antibacterial activity against several bacterial strains. The presence of specific substituents on the quinoxaline scaffold can enhance this activity. For instance, compounds with ortho-hydroxy groups on the phenylsulfonamide moiety showed increased antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Quinoxaline Sulfonamides

CompoundZone of Inhibition (mm)Bacterial Strain
818S. aureus
826E. coli
838V. cholera

Anticancer Properties

N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has also shown promise in cancer treatment. Research indicates that quinoline derivatives can modulate key metabolic pathways in cancer cells. Specifically, they can inhibit the M2 isoform of pyruvate kinase (PKM2), which is crucial for tumor metabolism and growth .

In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects across various cancer cell lines including triple-negative breast cancer and glioblastoma multiforme. The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL for different cell lines .

Table 2: Cytotoxic Activity of Quinoline Derivatives

CompoundCancer Cell LineIC50 (μg/mL)
11aHCT-1161.9
12aMCF-77.52

Antileishmanial Activity

Another area of interest is the antileishmanial activity of quinoxaline sulfonamides. Some derivatives have shown significant efficacy against Leishmania species with IC50 values comparable to standard treatments like amphotericin B . This suggests potential use in treating leishmaniasis.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Understanding the structure-activity relationship is crucial for designing more effective derivatives with enhanced biological activity .

Table 3: Summary of Synthesis Methods

MethodYield (%)Comments
Michael Addition15–90Effective for initial synthesis
SulfonylationVariesDependent on substituents

Conclusion and Future Directions

The applications of this compound are diverse and promising in the fields of antibacterial and anticancer research as well as potential treatments for leishmaniasis. Ongoing research into its mechanisms of action and optimization of its chemical structure will be vital in advancing its therapeutic applications.

Further studies are encouraged to explore its efficacy in clinical settings and to investigate additional biological activities that may contribute to its pharmacological profile.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with DNA or proteins, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide and related compounds:

Compound Name Substituent at Sulfonamide/Amide Position Core Heterocycle Modifications Biological Activity (Reported) Key References
This compound sec-butyl 3-oxohexahydropyrido[3,2,1-ij]quinoline Inferred diuretic potential
N-(4-bromo-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide 4-bromo-2-methylphenyl Same core Not explicitly reported
N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides Aryl groups (variable) 5-oxo-2,3-dihydro modification; carboxamide Diuretic (enhanced urinary function)
N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxamides Arylalkyl groups Pyrrolo[3,2,1-ij]quinoline; 2-methyl substituent Diuretic (comparable to hydrochlorothiazide)

Key Observations:

  • In contrast, bulkier groups like 4-bromo-2-methylphenyl () might reduce metabolic clearance but increase steric hindrance at target sites .
  • Core Modifications: The 3-oxohexahydropyrido[3,2,1-ij]quinoline core is structurally distinct from the 5-oxo-2,3-dihydro variant in . The latter’s partial saturation may reduce conformational flexibility, affecting binding affinity to diuretic targets like Na+/Cl− cotransporters .
  • Pharmacological Outcomes: Compounds with carboxamide linkages (e.g., and ) show pronounced diuretic activity, whereas sulfonamide derivatives (e.g., target compound) are hypothesized to act via similar mechanisms but require empirical validation .

Biological Activity

N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses a complex heterocyclic structure that contributes to its biological activity. Its molecular formula is C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 284.35 g/mol. The sulfonamide group is known for imparting various pharmacological effects.

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific activities observed in studies involving this compound.

Antimicrobial Activity

A study investigating the antimicrobial properties of quinoline derivatives found that certain modifications enhance their efficacy against various bacterial strains. Although specific data on this compound is limited, related compounds have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary findings suggest potential anticancer properties linked to this compound. Research into similar quinoline derivatives indicates that they can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, derivatives have been shown to affect the expression of key proteins involved in cell survival pathways .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Interference with DNA Replication : Some studies suggest that quinoline derivatives can intercalate into DNA or inhibit topoisomerases involved in DNA replication .
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell growth.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Study A Identified significant antimicrobial activity against mycobacterial strains with derivatives showing lower toxicity levels.
Study B Demonstrated anticancer effects through apoptosis in various cancer cell lines using quinoline derivatives.
Study CInvestigated structure-activity relationships (SAR) revealing that modifications in the quinoline ring enhance biological efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.